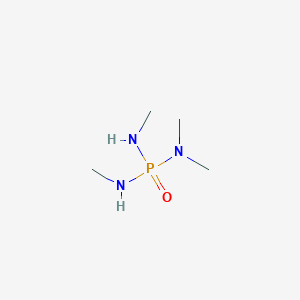
Phosphoric triamide, N,N,N/',N/'/'-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N’,N’'-Tetramethylphosphoric triamide is a chemical compound with the molecular formula C4H14N3OP. It is a colorless to light yellow liquid with a spicy odor. This compound is known for its high polarity and is commonly used as a solvent in various chemical reactions .
Métodos De Preparación
N,N,N’,N’‘-Tetramethylphosphoric triamide is typically synthesized through the reaction of dimethylamine with phosphorus oxychloride. The reaction is carried out in a solvent such as trioxane, with ammonia used as an acid scavenger to neutralize the hydrochloric acid produced during the reaction. The reaction temperature is maintained between 40-60°C. After the reaction, the mixture is filtered to remove ammonium chloride, and the solvent is recovered. The product is then distilled to obtain pure N,N,N’,N’'-Tetramethylphosphoric triamide .
Análisis De Reacciones Químicas
N,N,N’,N’'-Tetramethylphosphoric triamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles to form different phosphoric triamide derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N,N,N’,N’'-Tetramethylphosphoric triamide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent for the dissolution of polymers, gases, and organometallic reagents. It is also used to accelerate reactions involving organolithium compounds by breaking down their aggregation.
Biology: It is used in the synthesis of biologically active compounds and as a reagent in various biochemical assays.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of N,N,N’,N’'-Tetramethylphosphoric triamide involves its high polarity and ability to stabilize cations. This compound can form strong hydrogen bonds with various substrates, facilitating their dissolution and reaction. It also acts as a ligand, coordinating with metal ions to form stable complexes, which can enhance the reactivity of the metal center .
Comparación Con Compuestos Similares
N,N,N’,N’'-Tetramethylphosphoric triamide is unique due to its high polarity and ability to stabilize cations. Similar compounds include:
Hexamethylphosphoramide (HMPA): Known for its high polarity and use as a solvent in various chemical reactions.
N,N’-Dimethylpropyleneurea (DMPU): Used as a high-polarity solvent with lower toxicity compared to HMPA.
Dimethyl sulfoxide (DMSO): A polar aprotic solvent used in various chemical and biological applications.
N,N,N’,N’'-Tetramethylphosphoric triamide stands out due to its specific ability to stabilize cations and its unique reactivity in various chemical reactions .
Propiedades
Número CAS |
16853-36-4 |
|---|---|
Fórmula molecular |
C4H14N3OP |
Peso molecular |
151.15 g/mol |
Nombre IUPAC |
N-[dimethylamino(methylamino)phosphoryl]methanamine |
InChI |
InChI=1S/C4H14N3OP/c1-5-9(8,6-2)7(3)4/h1-4H3,(H2,5,6,8) |
Clave InChI |
IQICYUQNNRAIMZ-UHFFFAOYSA-N |
SMILES |
CNP(=O)(NC)N(C)C |
SMILES canónico |
CNP(=O)(NC)N(C)C |
Key on ui other cas no. |
16853-36-4 |
Sinónimos |
N-(dimethylamino-methylamino-phosphoryl)methanamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















